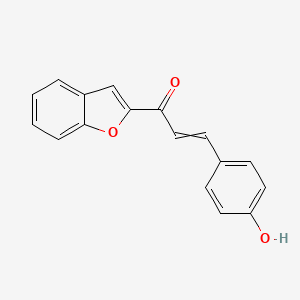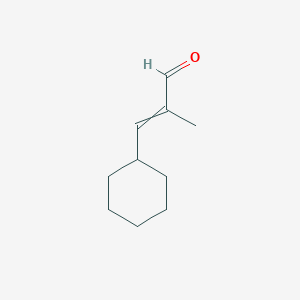
3-Cyclohexyl-2-methylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-2-methylprop-2-enal is an organic compound characterized by a cyclohexyl group attached to a 2-methylprop-2-enal moiety. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylprop-2-enal typically involves the aldol condensation of cyclohexanone with isobutyraldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the aldehyde to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-2-methylprop-2-enal involves its interaction with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
Cyclohexanone: A precursor in the synthesis of 3-Cyclohexyl-2-methylprop-2-enal.
Isobutyraldehyde: Another precursor used in the synthesis.
Cyclohexanol: A reduced form of cyclohexanone.
Propiedades
Número CAS |
100764-16-7 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-methylprop-2-enal |
InChI |
InChI=1S/C10H16O/c1-9(8-11)7-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
KDRAROBGERQAFD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1CCCCC1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


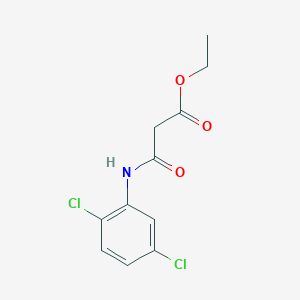
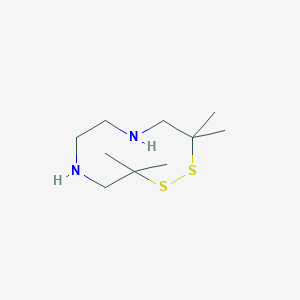

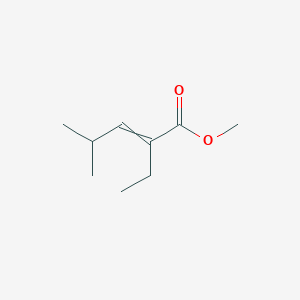

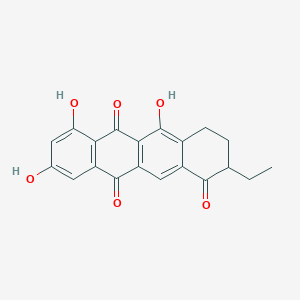

methanone](/img/structure/B14343892.png)
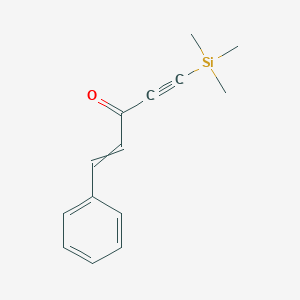
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
